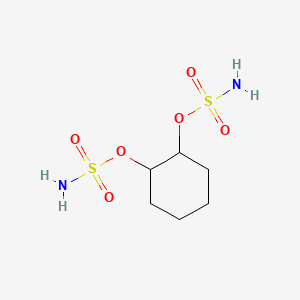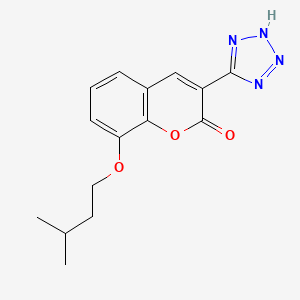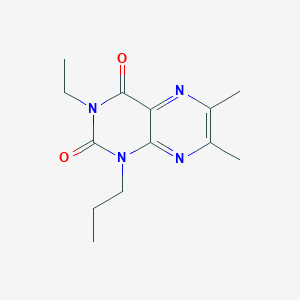![molecular formula C16H16BrClN4O4 B14452581 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol CAS No. 73287-62-4](/img/structure/B14452581.png)
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique combination of bromine, chlorine, and nitro groups attached to an aromatic ring, making it a subject of interest in both synthetic chemistry and applied research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol typically involves a multi-step process starting from readily available aromatic compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Bromination and chlorination of the aromatic ring using bromine and chlorine in the presence of a suitable catalyst.
Diazotization: Formation of the diazonium salt by treating the aromatic amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Reaction of the diazonium salt with N-(2-hydroxyethyl)aniline to form the azo compound.
Final Modification: Introduction of the ethanol group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Aplicaciones Científicas De Investigación
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol involves its interaction with molecular targets through its functional groups. The nitro and halogen groups can participate in various biochemical pathways, leading to the modulation of enzyme activities or disruption of cellular processes. The azo group (N=N) can undergo reduction to form aromatic amines, which can further interact with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-chloroaniline
- 2-bromo-6-chloro-4-fluoroaniline
- 2-bromo-4-chloro-phenol
Uniqueness
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is unique due to its combination of multiple functional groups, including bromine, chlorine, nitro, and azo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73287-62-4 |
|---|---|
Fórmula molecular |
C16H16BrClN4O4 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16BrClN4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
Clave InChI |
DEOMZNUMYKZOTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


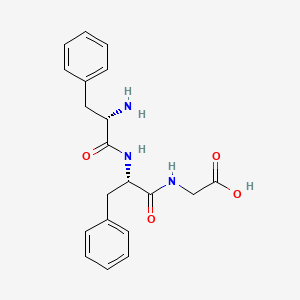
acetaldehyde](/img/structure/B14452501.png)
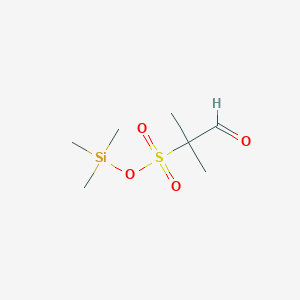


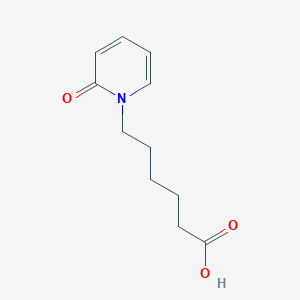

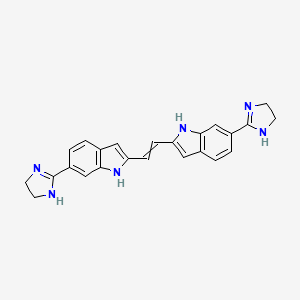
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
